

Application Notes and Protocols: PF-06815345 Hydrochloride Cytotoxicity Assay

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Compound of Interest

Compound Name: PF-06815345 hydrochloride

Cat. No.: B10857735

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Introduction

PF-06815345 is an orally active and potent small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) with an IC₅₀ value of 13.4 μ M.[1] PCSK9 is a key regulator of low-density lipoprotein (LDL) cholesterol levels. By binding to the LDL receptor (LDLR) on the surface of hepatocytes, PCSK9 promotes its degradation, leading to reduced clearance of LDL cholesterol from the circulation.[2][3] Inhibition of PCSK9 by compounds like PF-06815345 prevents LDLR degradation, thereby increasing the number of LDLRs on the cell surface and enhancing the clearance of LDL cholesterol.[2][3] While the primary therapeutic target of PF-06815345 is related to cholesterol metabolism, it is crucial to assess its potential cytotoxic effects in relevant cell types during preclinical development.

This document provides a detailed protocol for assessing the in vitro cytotoxicity of **PF-06815345 hydrochloride** using a common colorimetric method, the MTT assay, in a human hepatocyte cell line.

Data Presentation

The following table structure is provided for the clear and concise presentation of quantitative data obtained from the cytotoxicity assay. Researchers can populate this table with their experimental results.

Cell Line	Compound	Incubation Time (hours)	IC50 (μM)	Maximum Inhibition (%)
HepG2	PF-06815345 Hydrochloride	24		
HepG2	PF-06815345 Hydrochloride	48		
HepG2	PF-06815345 Hydrochloride	72		
Control	Doxorubicin	48		

Experimental Protocols

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble formazan, which is purple.^[4] The amount of formazan produced is directly proportional to the number of living cells.

Materials and Reagents

- **PF-06815345 hydrochloride**
- Human hepatoma cell line (e.g., HepG2)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- Phosphate Buffered Saline (PBS)

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well cell culture plates
- Multi-channel pipette
- Microplate reader

Cell Culture

- Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
- Passage the cells every 2-3 days or when they reach 80-90% confluency.

Experimental Procedure

- Cell Seeding:
 - Trypsinize and resuspend the HepG2 cells in fresh culture medium.
 - Determine the cell density using a hemocytometer.
 - Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
 - Incubate the plate for 24 hours to allow the cells to attach.
- Compound Treatment:
 - Prepare a stock solution of **PF-06815345 hydrochloride** in DMSO.
 - Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5%.

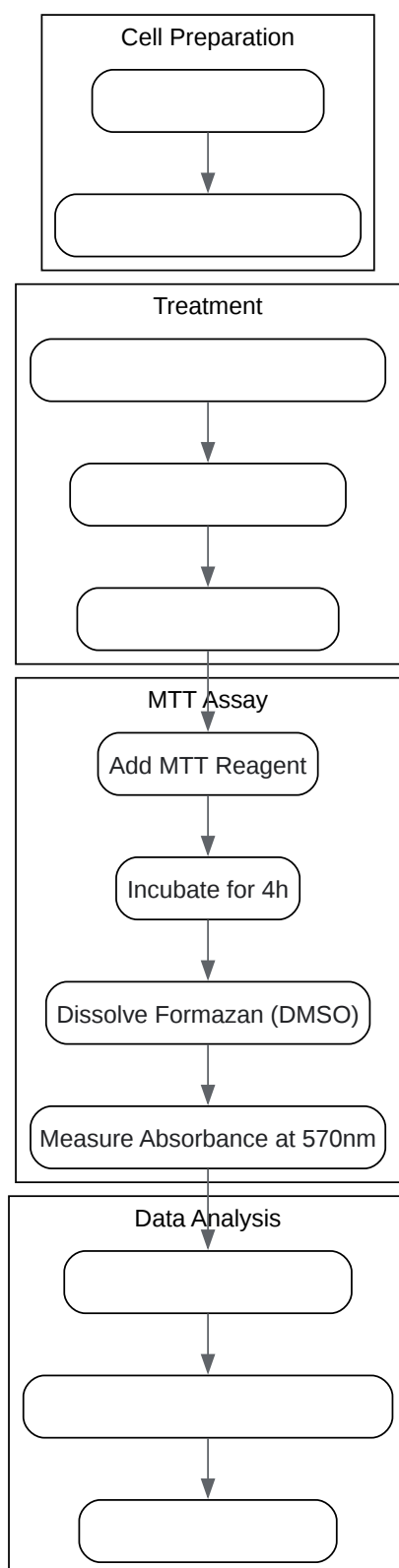
- Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
- Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
- Incubate the plate for 24, 48, or 72 hours.
- MTT Assay:
 - After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
 - Incubate the plate for 4 hours at 37°C.
 - Carefully remove the medium containing MTT.
 - Add 100 µL of DMSO to each well to dissolve the formazan crystals.
 - Gently shake the plate for 10 minutes to ensure complete dissolution.
 - Measure the absorbance at 570 nm using a microplate reader.

Data Analysis

- Calculate the percentage of cell viability for each treatment group using the following formula:
 - $\% \text{ Cell Viability} = (\text{Absorbance of Treated Cells} / \text{Absorbance of Control Cells}) \times 100$
- Plot the percentage of cell viability against the logarithm of the drug concentration.
- Determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell viability) from the dose-response curve.

Visualizations

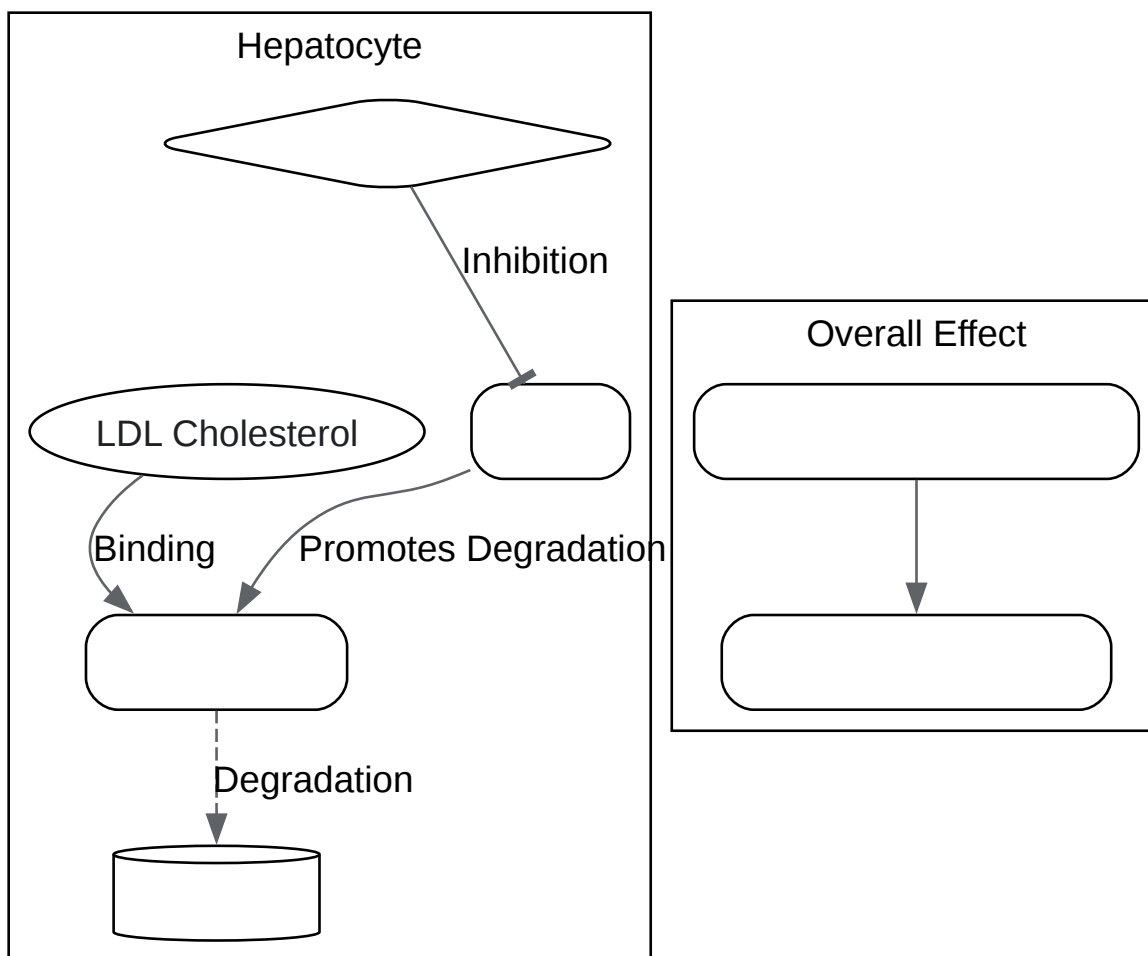
Experimental Workflow



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Caption: Experimental workflow for the **PF-06815345 hydrochloride** cytotoxicity assay.

Signaling Pathway



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Caption: Simplified signaling pathway of PCSK9 inhibition by PF-06815345.

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